Ecubectedin

Descripción general

Descripción

Ecubectedin (PM14) is a novel transcriptional inhibitor related to the ecteinascidins family . It is currently in clinical development in Phase II trials . The drug is under development for the treatment of solid tumors like breast tumor, epithelioid hemangioendothelioma, dedifferentiated sarcoma, soft tissue sarcoma and gastric tumor, esophageal cancer, adenocarcinoma of the gastroesophageal junction, pancreatic cancer, ductal carcinoma, bile duct cancer (cholangiocarcinoma), and many others .

Molecular Structure Analysis

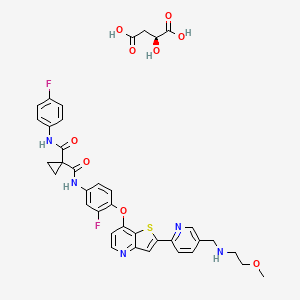

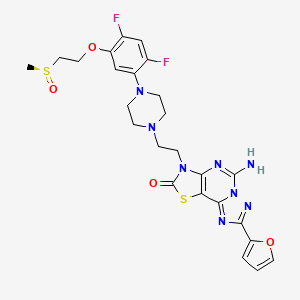

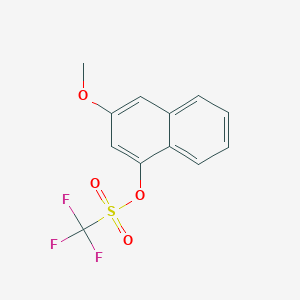

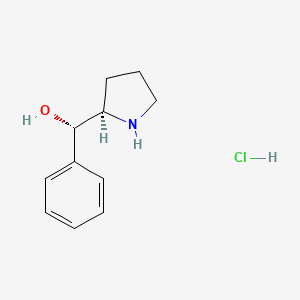

The chemical formula of Ecubectedin is C41H44N4O10S . Its exact mass is 784.28 and its molecular weight is 784.880 .Chemical Reactions Analysis

Ecubectedin exhibits potent antitumor in vitro activity with mean GI 50 values in the very low nanomolar range . Electrophoretic Mobility Shift assays demonstrate that Ecubectedin binds to DNA .Aplicaciones Científicas De Investigación

Mechanisms of Action and Clinical Impact

Ecteinascidins, such as trabectedin and lurbinectedin, are significant in cancer research due to their unique mechanisms of action. These drugs interact with DNA, leading to single and double-strand breaks, ultimately causing cell cycle arrest and apoptosis. They also influence the tumor microenvironment by reducing tumor-associated macrophages and inhibiting cytokine and chemokine secretion. Trabectedin has received FDA approval for specific sarcoma and ovarian cancer treatments, while lurbinectedin is approved for metastatic small cell lung cancer following platinum-based chemotherapy failure. These approvals are based on various in vitro, in vivo, and clinical studies demonstrating their antineoplastic effects (Gadducci & Cosio, 2022).

Role in Extracellular Matrix (ECM) and Cellular Functions

The ECM is a critical focus in understanding cellular functions like differentiation, proliferation, migration, and apoptosis. Fibronectin, a key ECM protein, does not self-polymerize but assembles at specific cell surface areas. Its interaction with cells through integrins links the ECM to intracellular cytoskeleton and signaling pathways. The research emphasizes the significance of ECM composition in various biological functions and its potential implications in cardiovascular research (Magnússon & Mosher, 1998).

ECM Deprivation in Cancer Therapy

An innovative approach in cancer therapy is the development of an ECM deprivation system (EDS) targeting fibronectin in the ECM of renal cell carcinoma (RCC). This system facilitates the formation of nanofibers targeting fibronectin, reverses anoikis resistance, and enhances chemotherapy sensitivity. EDS has shown promising results in suppressing metastasis and tumor growth in RCC, indicating its potential as a novel therapeutic approach (Wang et al., 2022).

Mecanismo De Acción

Ecubectedin works by inhibiting transcription. It binds to DNA and efficiently inhibits mRNA synthesis . The mechanism of transcriptional inhibition involves the stalling and irreversible proteasomal degradation of elongating RNA Pol II . As a final event, Ecubectedin induces double strand breaks in the DNA, inducing cell cycle arrest in the S-phase that can be followed through flow cytometry and triggers apoptotic death of the tumor cell .

Direcciones Futuras

Propiedades

IUPAC Name |

[(1R,2R,3R,3'S,11S,12S,14R,26R)-5,12-dihydroxy-3'-(hydroxymethyl)-6-methoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H44N4O10S/c1-17-10-20-11-25-39(49)45-26-14-52-40(50)41(38-23(12-21(13-46)43-41)22-8-6-7-9-24(22)42-38)15-56-37(31(45)30(44(25)4)27(20)32(48)33(17)51-5)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)47/h6-10,21,25-26,30-31,37,39,42-43,46,48-49H,11-16H2,1-5H3/t21-,25-,26-,30+,31+,37+,39-,41+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXBRBBFWHHDFS-DJQPDYNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CC(N8)CO)C2=CC=CC=C2N9)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(C[C@H](N8)CO)C2=CC=CC=C2N9)OCO7)C)OC(=O)C)C(=C1OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44N4O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ecubectedin | |

CAS RN |

2248127-53-7 | |

| Record name | Ecubectedin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248127537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ECUBECTEDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LIC13RX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

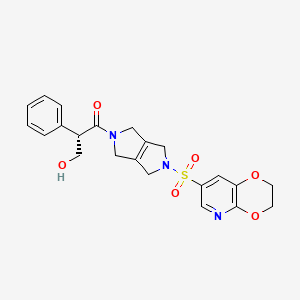

![Tert-butyl 2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B3325890.png)

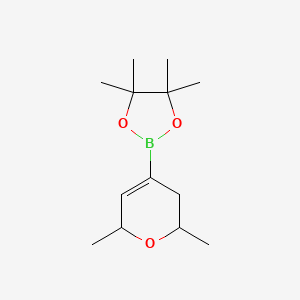

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B3325899.png)